molecular formula C23H28N2O5 B2605117 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide CAS No. 921564-86-5

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide

Cat. No.: B2605117
CAS No.: 921564-86-5
M. Wt: 412.486
InChI Key: NZTQIHWDONAMOX-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide is a synthetic organic compound Its structure includes a benzoxazepine ring, which is a bicyclic structure containing both oxygen and nitrogen atoms, and a methoxyphenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide typically involves multiple steps:

    Formation of the Benzoxazepine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as an ortho-aminophenol and a suitable carbonyl compound.

    Introduction of the Propyl Group: This step may involve alkylation reactions using propyl halides under basic conditions.

    Attachment of the Methoxyphenoxyacetamide Moiety: This can be done through nucleophilic substitution reactions where the benzoxazepine intermediate reacts with 3-methoxyphenoxyacetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzoxazepine ring.

    Reduction: Reduction reactions could target the carbonyl group in the benzoxazepine ring.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) under acidic or basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide may have various applications:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may involve binding to enzymes or receptors, altering their activity, and thereby affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazepines: Compounds with similar benzoxazepine structures.

    Phenoxyacetamides: Compounds containing the phenoxyacetamide moiety.

Uniqueness

The unique combination of the benzoxazepine ring and the methoxyphenoxyacetamide moiety may confer specific properties, such as enhanced binding affinity or selectivity for certain targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-5-11-25-19-12-16(9-10-20(19)30-15-23(2,3)22(25)27)24-21(26)14-29-18-8-6-7-17(13-18)28-4/h6-10,12-13H,5,11,14-15H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTQIHWDONAMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NC(=O)COC3=CC=CC(=C3)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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